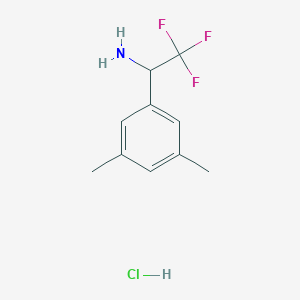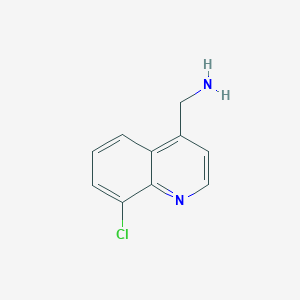
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a 3,5-dimethylphenyl group as a substituent. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and trifluoroacetaldehyde.
Reaction Conditions: The initial step involves the condensation of 3,5-dimethylphenylamine with trifluoroacetaldehyde under acidic conditions to form the intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to neurotransmission and cellular metabolism.
The exact mechanism of action is still under investigation, with ongoing research aimed at elucidating its effects at the molecular level.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol and 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethan-1-ol share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the specific substitution pattern on the phenyl ring confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C10H13ClF3N |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H |
InChI Key |
OGVJPYHAJFQLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)
![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)


![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)


![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)




![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
